

Application Notes: 1D228 for MHCC97H Hepatocellular Carcinoma Research

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Compound of Interest		
Compound Name:	1D228	
Cat. No.:	B15601240	Get Quote

Introduction

Compound **1D228** is a potent, novel dual tyrosine kinase inhibitor targeting both c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK).[1] MHCC97H, a human hepatocellular carcinoma (HCC) cell line with high metastatic potential, is characterized by the significant expression of c-Met. This co-expression makes MHCC97H cells particularly sensitive to **1D228** treatment. These application notes provide a summary of the quantitative effects of **1D228** on MHCC97H cells, its mechanism of action, and detailed protocols for in vitro experimentation.

Quantitative Data Summary

The efficacy of **1D228** has been quantified both in vitro against the MHCC97H cell line and in vivo using tumor xenograft models. The data highlights its superior performance compared to the reference c-Met inhibitor, Tepotinib.

Table 1: In Vitro Proliferation Inhibition

Compound	Cell Line	IC ₅₀ (nM)	Assay
1D228	МНСС97Н	4.3	CCK-8
Tepotinib	МНСС97Н	>10	CCK-8



Data sourced from reference[2].

Table 2: In Vivo Antitumor Efficacy (Liver Tumor Model)

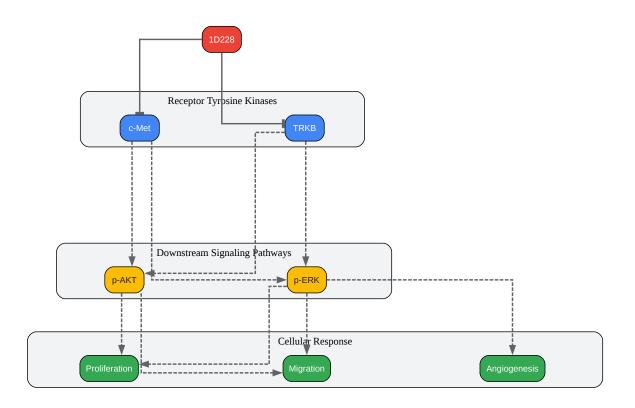
Treatment Group	Tumor Growth Inhibition (TGI)
1D228	93.4%
Tepotinib	63.9%

Data sourced from references[3][1].

Mechanism of Action & Signaling Pathway

1D228 exerts its antitumor effects by competitively binding to the ATP-binding site of c-Met and TRK kinases. In MHCC97H cells, which exhibit high levels of c-Met and TRKB expression, **1D228** treatment leads to a dose-dependent inhibition of c-Met and TRKB phosphorylation.[2] This blockade disrupts downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation, survival, and migration.[2][4] Treatment with **1D228** at concentrations as low as 1 nM has been shown to significantly reduce the phosphorylation of c-Met, and at higher doses, it also inhibits the phosphorylation of AKT and ERK.[2] Furthermore, **1D228** has been found to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1]





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Caption: **1D228** inhibits c-Met and TRKB, blocking downstream AKT and ERK signaling.

Experimental Protocols

The following are detailed protocols for evaluating the effects of **1D228** on MHCC97H hepatocellular carcinoma cells.

Protocol 1: Cell Culture and Maintenance

Objective: To properly culture and maintain the MHCC97H cell line for downstream experiments.

Materials:

MHCC97H cell line (CVCL_4972)



- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- T75 cell culture flasks
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Thaw a cryopreserved vial of MHCC97H cells rapidly in a 37°C water bath.
- Transfer the cells to a T75 flask containing 10-12 mL of pre-warmed complete growth medium.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂. The doubling time for MHCC97H cells is approximately 29-34 hours.[5]
- When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
- Neutralize the trypsin by adding 5-7 mL of complete growth medium.
- Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh medium for passaging (typically at a 1:3 to 1:6 ratio) or for seeding into experimental plates.



Protocol 2: Cell Proliferation (CCK-8) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **1D228** on MHCC97H cells.

Materials:

- MHCC97H cell suspension
- 96-well cell culture plates
- 1D228 compound, dissolved in DMSO to create a stock solution
- Complete growth medium
- Cell Counting Kit-8 (CCK-8) solution
- Microplate reader (450 nm wavelength)

Procedure:

- Seed MHCC97H cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **1D228** in complete growth medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (medium with DMSO only).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of 1D228.
- Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- Add 10 μL of CCK-8 solution to each well and incubate for an additional 1-3 hours.
- Measure the absorbance at 450 nm using a microplate reader.



• Calculate the cell viability as a percentage relative to the vehicle control and plot a doseresponse curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Objective: To assess the inhibitory effect of **1D228** on the phosphorylation of c-Met, AKT, and ERK in MHCC97H cells.[2]

Materials:

- MHCC97H cells
- 6-well plates
- 1D228 compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin.
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed MHCC97H cells in 6-well plates and grow to 70-80% confluency.

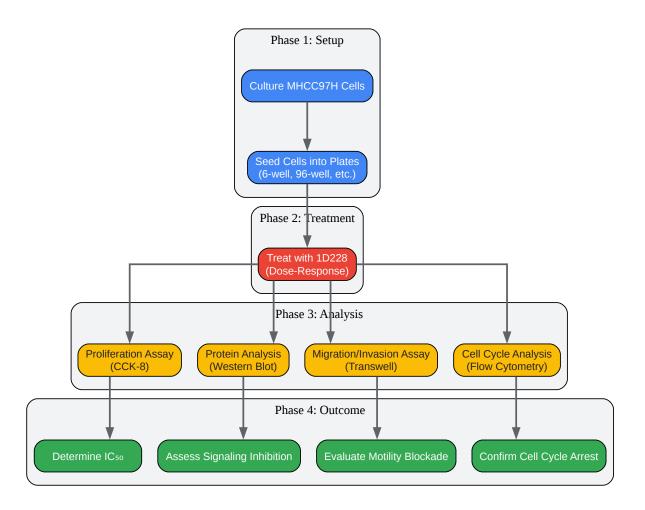


- Treat the cells with varying concentrations of **1D228** (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).
- Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling with loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of **1D228** against MHCC97H cells.





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Caption: A standard workflow for in vitro testing of **1D228** on MHCC97H cells.

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